molecular formula C8H6ClFO B2699243 2-(3-Chloro-4-fluorophenyl)oxirane CAS No. 1020994-89-1

2-(3-Chloro-4-fluorophenyl)oxirane

Cat. No.: B2699243
CAS No.: 1020994-89-1
M. Wt: 172.58
InChI Key: VUAQOERANOXMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-fluorophenyl)oxirane is a chemical compound that is used as a pharmaceutical intermediate . It has the characteristic structure of epoxy compounds . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of two benzene rings and one epoxy ring . The molecular formula is C8H6ClFO and the molecular weight is 172.59 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds undergo reactions such as the acid-promoted Meinwald rearrangement, producing arylacetyl cyanides, followed by an addition–elimination process with nitrogen or oxygen-containing nucleophilic amines, alcohols or water .


Physical and Chemical Properties Analysis

This compound is a colorless liquid . It is insoluble in water at room temperature, but soluble in organic solvents such as ethanol and chloroform .

Scientific Research Applications

Chiral Resolution Reagents

  • (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile chiral resolution reagent for α-chiral primary and secondary amines, enabling straightforward regioselective ring-opening reactions. This compound, derived from enantiopure phenylglycidol, facilitates the easy identification and quantification of diastereomeric products through NMR and HPLC, showcasing its broad applicability in analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Synthesis of Fluorinated Chirons

  • Research on fluorinated chirons highlights the stereoselective formation of oxirane by the reaction of diazomethane with fluorinated propanone derivatives. The studies provide insights into the chemo- and stereoselectivity of these reactions under varying conditions, offering pathways to elaborate these compounds further through reactions on the chiral auxiliary and oxirane ring opening by various nucleophiles (Arnone et al., 1995).

Electroluminescence and Photophysics

  • The synthesis and characterization of 2,7-fluorenevinylene-based trimers demonstrate their application in optoelectronics. These trimers, synthesized through Heck coupling reactions, exhibit strong blue-green photoluminescence and have been explored for their electroluminescence properties, indicating potential use in organic light-emitting diodes (OLEDs) (Mikroyannidis et al., 2006).

Molecular Structure and Conformation Studies

  • Theoretical investigations into the structure and conformation of three-membered rings, including oxiranes, reveal insights into ring strain, bent bonds, and surface delocalization. These studies provide a deeper understanding of the chemical reactivity and stability of oxiranes, contributing to the field of computational chemistry and molecular design (Cremer & Kraka, 1985).

Synthesis of Fluorophenyl Oxiranes

  • Synthesis studies of 1-(2-Fluorophenyl)-1-(4-fluorophenyl) oxirane through reactions involving difluorobenzophenone highlight the compound's potential in creating specialized organic molecules. Optimal reaction conditions were identified, leading to high yields and purity, which could be crucial for further chemical and pharmacological research (Ling, 2006).

Safety and Hazards

The safety data sheet for a similar compound, 2-(4-FLUOROPHENYL)OXIRANE, indicates that it is highly flammable and harmful if inhaled or in contact with skin. It is also suspected of causing cancer . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

Oxiranes, also known as epoxides, are generally known to react with a variety of nucleophiles, including water, alcohols, and amines .

Mode of Action

2-(3-Chloro-4-fluorophenyl)oxirane, like other oxiranes, is likely to undergo ring-opening reactions when it interacts with its targets. This reaction can be catalyzed by both acids and bases, leading to the formation of a variety of products depending on the specific conditions and reactants involved .

Biochemical Pathways

Given the reactivity of oxiranes, it is plausible that this compound could interfere with a variety of biochemical processes, particularly those involving nucleophilic species .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight (17259) and its liquid form at room temperature , suggest that it may be readily absorbed and distributed within the body.

Result of Action

Given the reactivity of oxiranes, it is likely that this compound could cause a variety of effects at the molecular and cellular level, depending on the specific targets it interacts with .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by a variety of environmental factors. For instance, the pH of the environment could affect the compound’s reactivity, as oxiranes are known to undergo ring-opening reactions in both acidic and basic conditions . Additionally, the presence of nucleophilic species in the environment could also influence the compound’s mode of action .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAQOERANOXMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020994-89-1
Record name 2-(3-chloro-4-fluorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.